Orexin A (1-15) (free acid)

Description

BenchChem offers high-quality Orexin A (1-15) (free acid) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Orexin A (1-15) (free acid) including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

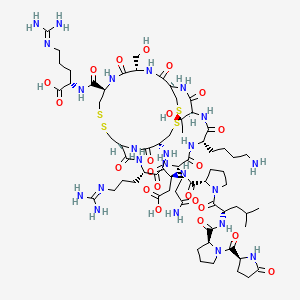

2D Structure

Properties

Molecular Formula |

C67H109N23O22S4 |

|---|---|

Molecular Weight |

1717.0 g/mol |

IUPAC Name |

(2S)-2-[[(1R,4S,7S,10S,13S,16R,21R,24S,31R)-7-(4-aminobutyl)-10-(3-amino-3-oxopropyl)-31-[[(2S)-3-carboxy-2-[[(2S)-1-[(2S)-4-methyl-2-[[(2S)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]pentanoyl]pyrrolidine-2-carbonyl]amino]propanoyl]amino]-13-[3-(diaminomethylideneamino)propyl]-4-[(1R)-1-hydroxyethyl]-24-(hydroxymethyl)-3,6,9,12,15,23,26,32-octaoxo-18,19,28,29-tetrathia-2,5,8,11,14,22,25,33-octazabicyclo[14.10.7]tritriacontane-21-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid |

InChI |

InChI=1S/C67H109N23O22S4/c1-31(2)24-39(82-61(107)46-14-8-22-89(46)63(109)36-16-18-48(94)76-36)64(110)90-23-9-13-45(90)60(106)81-38(25-49(95)96)54(100)84-43-29-115-116-30-44-58(104)83-40(26-91)55(101)85-42(57(103)80-37(65(111)112)12-7-21-75-67(72)73)28-114-113-27-41(86-59(43)105)56(102)78-34(11-6-20-74-66(70)71)51(97)79-35(15-17-47(69)93)52(98)77-33(10-4-5-19-68)53(99)88-50(32(3)92)62(108)87-44/h31-46,50,91-92H,4-30,68H2,1-3H3,(H2,69,93)(H,76,94)(H,77,98)(H,78,102)(H,79,97)(H,80,103)(H,81,106)(H,82,107)(H,83,104)(H,84,100)(H,85,101)(H,86,105)(H,87,108)(H,88,99)(H,95,96)(H,111,112)(H4,70,71,74)(H4,72,73,75)/t32-,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45+,46+,50+/m1/s1 |

InChI Key |

CNICZTXUCOFHLV-IDFDRIPKSA-N |

Isomeric SMILES |

C[C@H]([C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)N[C@@H](CSSC[C@H](NC(=O)[C@@H](NC2=O)CO)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O)C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CCC(=O)N)CCCN=C(N)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H]3CCCN3C(=O)[C@H](CC(C)C)NC(=O)[C@@H]4CCCN4C(=O)[C@@H]5CCC(=O)N5)O |

Canonical SMILES |

CC(C)CC(C(=O)N1CCCC1C(=O)NC(CC(=O)O)C(=O)NC2CSSCC3C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N3)C(C)O)CCCCN)CCC(=O)N)CCCN=C(N)N)NC2=O)C(=O)NC(CCCN=C(N)N)C(=O)O)CO)NC(=O)C4CCCN4C(=O)C5CCC(=O)N5 |

Origin of Product |

United States |

Solid Phase Peptide Synthesis Strategies

The primary method for synthesizing Orexin (B13118510) A (1-15) (free acid) is solid-phase peptide synthesis (SPPS), a technique developed by Bruce Merrifield that revolutionized peptide synthesis. peptide.com This approach involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support. peptide.com

For Orexin A (1-15), which has the sequence Pyr-Pro-Leu-Pro-Asp-Cys-Cys-Arg-Gln-Lys-Thr-Cys-Ser-Cys-Arg-OH, Fmoc (9-fluorenylmethyloxycarbonyl) chemistry is commonly employed. cnr.it The synthesis begins with the C-terminal amino acid, Arginine, attached to a resin. The Fmoc protecting group on the α-amino group is removed, and the next amino acid in the sequence is coupled. This cycle of deprotection and coupling is repeated until the entire 15-amino acid sequence is assembled.

A key consideration in the synthesis of Orexin A (1-15) is the protection of the cysteine residues to prevent premature and incorrect disulfide bond formation. Orthogonal protecting groups are used for the cysteine residues that will form the two distinct disulfide bridges (Cys6-Cys12 and Cys7-Cys14). For instance, S-trityl (Trt) and S-acetamidomethyl (Acm) are often used for their selective removal under different conditions. researchgate.net

| Step | Description | Key Reagents |

| Resin Loading | The C-terminal amino acid (Arginine) is attached to a solid support resin. | Wang resin or similar acid-labile resin |

| Deprotection | Removal of the Fmoc protecting group from the α-amino group. | Piperidine in DMF |

| Coupling | Activation and coupling of the next Fmoc-protected amino acid. | HBTU/HOBt, DIPEA |

| Capping | Acetylation of any unreacted amino groups to prevent the formation of deletion sequences. | Acetic anhydride |

| Cleavage | Release of the synthesized peptide from the resin and removal of side-chain protecting groups. | Trifluoroacetic acid (TFA) with scavengers |

Formation and Characterization of Disulfide Bridges Cys6 Cys12 and Cys7 Cys14

A unique structural feature of Orexin (B13118510) A is the presence of two intramolecular disulfide bonds, Cys6-Cys12 and Cys7-Cys14, which are crucial for its biological activity. primescholars.comnih.govtohoku.ac.jpnih.gov The formation of these specific linkages is a critical step in the synthesis of Orexin A (1-15).

A one-step cyclization method using iodine oxidation in a solution of acetic acid and water has been developed for the efficient formation of both disulfide bonds. researchgate.net This method relies on the differential lability of the S-Acm and S-Trt protecting groups on the cysteine residues. The less stable S-Trt groups are removed, allowing for the first disulfide bond to form, followed by the oxidation of the S-Acm protected cysteines to form the second bridge.

Characterization of the correct disulfide connectivity is essential. This is often achieved through a combination of techniques, including disulfide mapping. This process involves enzymatic digestion of the peptide followed by mass spectrometry to identify the linked cysteine residues.

Chromatographic Purification Techniques for Research Grade Purity

Following synthesis and disulfide bond formation, the crude peptide mixture contains the desired product along with truncated sequences, deletion sequences, and isomers with incorrect disulfide bridges. High-performance liquid chromatography (HPLC) is the gold standard for purifying peptides to the high degree required for research applications. mdpi.com

Reversed-phase HPLC (RP-HPLC) is the most common method used for the purification of Orexin (B13118510) A (1-15). mdpi.comethz.ch The peptide is dissolved in an aqueous mobile phase and loaded onto a column packed with a nonpolar stationary phase (e.g., C18). A gradient of increasing organic solvent (typically acetonitrile) is used to elute the peptides based on their hydrophobicity. The fraction containing the pure Orexin A (1-15) is collected.

For complex mixtures, a multi-step purification strategy may be necessary, potentially involving ion-exchange chromatography (IEX) as an orthogonal separation technique. researchgate.netmdpi.com IEX separates peptides based on their net charge at a given pH.

| Technique | Principle | Stationary Phase | Mobile Phase |

| Reversed-Phase HPLC (RP-HPLC) | Separation based on hydrophobicity. | C18 or C8 silica | Water/Acetonitrile gradient with TFA |

| Ion-Exchange Chromatography (IEX) | Separation based on net charge. | Cation or anion exchange resin | Aqueous buffer with increasing salt gradient |

Analytical Validation of Peptide Sequence and Disulfide Connectivity

Comparative Analysis of Orexin A (1-15) (Free Acid) vs. Full-Length Orexin A

Full-length orexin-A exhibits high affinity for both OX1R and OX2R, although it preferentially binds to OX1R. nih.govneurologylive.com Truncation of the C-terminus of orexin-A significantly diminishes its biological activity, highlighting the critical role of this region in receptor binding and activation. acs.orguef.finih.govresearchgate.netnih.govhelsinki.fi Conversely, studies on N-terminally truncated fragments have revealed that the N-terminal portion of orexin-A is less critical for its primary activity. acs.orgfrontiersin.orgnih.govresearchgate.net Specifically, research has shown that the C-terminal 19-amino-acid fragment of orexin-A is sufficient for biological activity. acs.orgnih.govresearchgate.nethelsinki.fi

The fragment Orexin A (1-15) (free acid) represents the N-terminal region of the full-length peptide. SAR studies indicate that this N-terminal fragment (residues 1-13) does not play a significant role in the peptide's activity. frontiersin.org This suggests that Orexin A (1-15) (free acid) would likely exhibit significantly reduced or no agonistic activity compared to the full-length peptide. The primary determinants of orexin-A's potency reside within its C-terminal half. acs.org

Impact of Disulfide Bridge Integrity on Receptor Interaction

Orexin-A possesses two intramolecular disulfide bridges, formed between Cys6-Cys12 and Cys7-Cys14. wikipedia.orgfrontiersin.orgacs.org These bridges create a specific N-terminal "hook" structure. acs.orgnih.gov While these disulfide bonds are highly conserved across species, their necessity for full biological activity has been a subject of investigation. frontiersin.org

Some studies have suggested that the disulfide bonds are not essential for the full activity of orexin-A. frontiersin.orgacs.org Reduced orexin-A, where the disulfide bonds are broken, has been shown to have similar activity to the natural, disulfide-bonded form. acs.org However, other research indicates that the disulfide bonds may play a key role in activating orexin receptors, particularly OX1R. nii.ac.jp The loss of these bonds has been shown to reduce the potency of orexin-A analogues. nii.ac.jp The N-terminal hook, stabilized by these bridges, can form hydrogen bonds with the extracellular loop 2 (ECL2) of the receptor, although these interactions may not be consistently stable. acs.orgnih.gov Therefore, while not absolutely required, the integrity of the disulfide bridges in the N-terminal region likely contributes to the optimal conformation for receptor interaction and activation.

Influence of N-terminal Residues on Binding Affinity

The N-terminal region of orexin-A (residues 1-14) is hydrophilic and differs significantly in sequence from orexin-B. acs.org Deletion of the N-terminal residues between positions 2 and 15 has been shown to have no substantial impact on the peptide's activity. frontiersin.org This further supports the notion that the N-terminal portion, including the sequence represented by Orexin A (1-15) (free acid), is not a primary determinant of binding affinity. The critical interactions for receptor binding are predominantly mediated by the C-terminal half of the peptide. acs.orgnih.govresearchgate.net

Assessment of Agonistic and Antagonistic Properties at Orexin Receptors (OX1R, OX2R)

Full-length orexin-A binds with high affinity to both OX1R and OX2R, with a preference for OX1R. nih.govnih.gov In competitive binding assays, orexin-A has an IC50 of approximately 20 nM for OX1R and 38 nM for OX2R. nih.gov Given that the C-terminus is crucial for activity, truncated N-terminal fragments like Orexin A (1-15) (free acid) are expected to have significantly lower binding affinities for both receptors. nih.gov For instance, the fragment orexin-A (15-33) displays an EC50 of 64 nM at the OX1 receptor, indicating that even larger C-terminal fragments have reduced potency compared to the full-length peptide. nih.gov

Interactive Data Table: Binding Affinities of Orexin Peptides

| Compound | OX1R Affinity (IC50/Ki) | OX2R Affinity (IC50/Ki) |

| Orexin-A | ~20 nM (IC50) nih.gov | ~38 nM (IC50) nih.gov |

| Orexin-B | ~420 nM (IC50) nih.gov | ~36 nM (IC50) nih.gov |

| SB-334867 (antagonist) | 393 nM (Ki) frontiersin.org | - |

| LSN2424100 (antagonist) | 393 nM (Ki) frontiersin.org | 4.49 nM (Ki) frontiersin.org |

| Almorexant (antagonist) | 13 nM (IC50) nih.gov | 8 nM (IC50) nih.gov |

This table summarizes the binding affinities of various orexin-related compounds to provide context for the expected low affinity of N-terminal fragments.

Orexin-A acts as a potent agonist at both OX1R and OX2R, stimulating intracellular calcium mobilization. nih.govnii.ac.jp The EC50 value for orexin-A in inducing calcium transients in cells expressing OX1R is around 30 nM. nih.gov For OX2R, both orexin-A and orexin-B are potent agonists. nih.gov

Truncated peptides lacking the C-terminal region show significantly reduced potency. nih.govnii.ac.jp For example, orexin-A (15-33) has a much lower potency for OX1R compared to full-length orexin-A. nii.ac.jp This strongly suggests that Orexin A (1-15) (free acid), being an N-terminal fragment, would have very weak or no agonistic activity at either receptor. frontiersin.org It is more likely to be inactive or potentially act as a very weak antagonist by occupying the receptor without eliciting a response, although this is speculative without direct experimental data.

Interactive Data Table: Receptor Activation Potencies of Orexin Peptides

| Compound | OX1R Activation (EC50) | OX2R Activation (EC50) |

| Orexin-A | ~30 nM nih.gov | Potent agonist nih.gov |

| Orexin-B | ~2500 nM nih.gov | Potent agonist nih.gov |

| Orexin-A (15-33) | 4.1 nM nii.ac.jp | Less potent than Orexin-A nii.ac.jp |

| Orexin A (17-33) | 8.29 nM nih.gov | - |

| Orexin A (19-33) | 1380 nM nih.gov | - |

This table highlights the importance of the C-terminal residues for receptor activation and provides a basis for predicting the low potency of Orexin A (1-15) (free acid).

Computational Modeling and Molecular Dynamics Simulations of Fragment-Receptor Interactions

Computational studies, including molecular docking and molecular dynamics (MD) simulations, have been instrumental in understanding the binding modes of orexin peptides and small-molecule ligands to the orexin receptors. acs.orgajchem-a.commdpi.commdpi.comnih.govresearchgate.netfrontiersin.org These simulations have largely focused on the binding of the C-terminus of orexin-A within the transmembrane domain of the receptors. acs.orgnih.govresearchgate.net

MD simulations suggest that the C-terminus of orexin-A binds in an α-helical conformation and remains relatively stable within the receptor's binding pocket. acs.orgnih.govresearchgate.net The N-terminal region, including the disulfide-stabilized hook, is more flexible. acs.orgnih.gov While some simulations show potential hydrogen bonding between the N-terminal hook and the receptor's ECL2, these interactions are not consistently maintained. acs.orgnih.gov

For a fragment like Orexin A (1-15) (free acid), computational modeling would likely predict a very unstable and transient interaction with the receptor. Without the C-terminal anchor, the N-terminal fragment would lack the key residues necessary for stable binding within the receptor's core. MD simulations would probably show the fragment diffusing away from the binding pocket, further confirming its low affinity and lack of significant biological activity.

Receptor Binding Assays and Competition Studies

In vitro studies focusing on the interaction of Orexin A fragments with Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors have shown that the Orexin A (1-15) fragment does not exhibit significant binding. SAR studies revealed that deletion of the N-terminal domain residues of Orexin A (up to residue 15) has no significant impact on the peptide's activity, indicating this region is not involved in receptor binding. frontiersin.org The N-terminal fragment (1-13) specifically was found to have no role in peptide activity. frontiersin.org The critical residues for receptor interaction and activation are located in the C-terminal portion of the peptide. For instance, the Tyr¹⁷–Leu³³ portion of Orexin A has been identified as the minimum fragment that retains high affinity for OX1R. researchgate.net

Intracellular Signaling Pathway Modulation Studies

As the Orexin A (1-15) fragment does not bind to orexin receptors, it does not initiate the downstream intracellular signaling cascades typically associated with full-length Orexin A.

Activation of G-protein coupling by orexin receptors is a direct consequence of agonist binding. Since Orexin A (1-15) does not bind to OX1R or OX2R, it does not induce the conformational changes necessary to couple with and activate G-proteins such as Gq, Gi/o, or Gs. acs.orgfrontiersin.org

A primary signaling event following the activation of orexin receptors (particularly OX1R) is the mobilization of intracellular calcium. nih.gov This effect is dependent on receptor binding and subsequent G-protein activation. Studies on truncated orexin analogues have not reported any calcium mobilization in response to N-terminal fragments like Orexin A (1-15). nih.gov

The activation of downstream effector enzymes such as Phospholipase C (PLC), Phospholipase A (PLA), Phospholipase D (PLD), and Adenylyl Cyclase (AC) is contingent upon initial receptor binding and G-protein coupling. As Orexin A (1-15) is inactive at the receptor level, it does not modulate these subsequent effector pathways. frontiersin.org

Cellular Excitability and Electrophysiological Responses in Neuron Cultures

The excitatory effects of Orexin A on neurons, characterized by membrane depolarization and increased firing rates, are mediated through receptor activation. These electrophysiological responses are not elicited by the inactive Orexin A (1-15) fragment. Research has consistently demonstrated that only C-terminal fragments and the full-length peptide are capable of producing these effects. acs.orgnih.gov

Influence on Neuronal Survival and Neuroprotection Mechanisms

While full-length Orexin A has been shown to exert neuroprotective effects and promote neuronal survival in various in vitro models, these actions are receptor-mediated. There is no scientific evidence to suggest that the inactive Orexin A (1-15) fragment possesses any direct influence on neuronal survival or neuroprotection mechanisms, as it cannot activate the requisite signaling pathways. frontiersin.org

Summary of Orexin A Fragment Activity

The following table summarizes the findings from structure-activity relationship studies, highlighting the differential roles of N-terminal and C-terminal fragments of Orexin A.

| Fragment | Activity at Orexin Receptors | Key Findings | Citations |

| Orexin A (1-15) | Inactive | Deletion of this N-terminal region does not impact the activity of the remaining peptide. The fragment itself has no role in peptide activity. | frontiersin.org |

| Orexin A (full-length) | Active | Binds to and activates both OX1 and OX2 receptors, initiating full biological response. | acs.orgnih.gov |

| Orexin A (17-33) | Active | Identified as the shortest active C-terminal fragment with high affinity, particularly for OX1R. | researchgate.netacs.org |

Application of Orexin a 1 15 Free Acid in Preclinical in Vivo Research Models Non Human

Utilization as a Tool for Localized Neurobiological Probing

Full-length Orexin (B13118510) A is widely used as a tool for localized neurobiological probing in non-human preclinical models. Orexin-producing neurons are located in the lateral and posterior hypothalamus but project extensively throughout the central nervous system (CNS). pnas.orgfrontiersin.org This widespread projection allows Orexin A to modulate a variety of systems. oup.com Researchers utilize microinjections of Orexin A into specific brain regions to investigate its effects on neuronal activity and associated behaviors. Dense networks of orexin-containing fibers are found in key areas such as the paraventricular thalamic nucleus, locus coeruleus, central gray, and raphe nuclei, making these common targets for localized studies. pnas.org These studies have been crucial in mapping the complex roles of the orexin system in autonomic, neuroendocrine, and behavioral control. pnas.org

Studies on Specific Central Nervous System Nuclei

The direct action of full-length Orexin A has been studied in numerous central nervous system nuclei, revealing its role as a key modulator of arousal, stress, and homeostasis.

Hypothalamic Paraventricular Nucleus (PVN): Orexin A has direct neuronal actions in the PVN. physiology.org Central administration of Orexin A activates corticotropin-releasing factor (CRF)-containing neurons in the PVN, suggesting its involvement in the stress response and the activation of the hypothalamic-pituitary-adrenal (HPA) axis. physiology.orgnih.gov

Locus Coeruleus (LC): The LC receives the most dense innervation from orexinergic nerves. nih.gov Application of Orexin A to this nucleus increases the firing of noradrenergic neurons, a key mechanism through which orexin promotes wakefulness and arousal. nih.gov

Central Amygdaloid Nucleus (CeA): Similar to the PVN, Orexin A administration leads to the expression of Fos-like immunoreactivity in approximately 45% of CRF-containing neurons in the CeA, implicating the orexin system in stress and anxiety circuits. nih.gov

Dorsal Motor Nucleus of the Vagus (DMV): Orexin A potently stimulates gastric motor function when applied to the DMV, highlighting its role in the brain-gut axis. oup.com

Ventral Tegmental Area (VTA) and Substantia Nigra (SN): These areas, rich in dopaminergic neurons, are heavily innervated by orexin fibers. elifesciences.org Local injection of Orexin A into these regions has been shown to induce hyperlocomotion and other stereotyped behaviors, linking the orexin system to reward processing and motor control. elifesciences.org

Investigation of Peripheral Organ System Modulations (e.g., Gastrointestinal Tract)

Full-length Orexin A exerts significant modulatory effects on peripheral organ systems, particularly the gastrointestinal tract, through both central and peripheral mechanisms. jpccr.eu The presence of orexins and their receptors throughout the gut points to a local role in addition to central control via the brain-gut axis. oup.comjpccr.eu

Central, but not peripheral, administration of Orexin A has been shown to stimulate gastric acid secretion in a dose-dependent manner in rats. oup.comscispace.comnii.ac.jp This effect is mediated by the central nervous system and is dependent on an intact vagus nerve, indicating that Orexin A acts within the brain to influence gastric function via vagal outflow. oup.comnii.ac.jp This has led to the hypothesis that Orexin A is a key mediator of the cephalic phase of gastric secretion, which is the response to sensory signals like the sight or smell of food. scispace.com Interestingly, a related study found that the C-terminal fragment, Orexin A (15-33), did not stimulate gastric acid secretion, suggesting that the N-terminal or central part of the peptide is necessary for this specific function. scispace.com

The influence of full-length Orexin A on gastrointestinal motility is complex, involving actions at both central and peripheral levels. jpccr.eujpccr.eu

Central Regulation: When administered centrally, such as into the cisterna magna or the dorsal motor nucleus of the vagus, Orexin A increases gastric motility. jpccr.euscispace.com It can induce relaxation of the proximal stomach while facilitating contractions in the distal stomach, an action mediated via the vagus nerve. jpccr.eu

Peripheral Actions: Orexin A also acts directly on the enteric nervous system. jpccr.eu It can increase muscle tone and initiate contractions in isolated segments of the small bowel and colon. jpccr.eujpccr.eu Studies have shown that Orexin A can induce a dose-dependent increase in ileal muscle contraction in rats, an effect that is partially mediated by neural pathways within the gut wall. jpccr.eu Furthermore, Orexin A modulates the migrating motor complex (MMC), a cyclical pattern of gut motility in the interdigestive state. jpccr.eujpccr.eu

Table 1: Summary of Full-Length Orexin A Effects on Gastrointestinal Function in Preclinical Models Note: Data pertains to the full peptide, as specific in vivo functional data for the Orexin A (1-15) fragment is not available in the reviewed literature.

| Function | Effect of Full-Length Orexin A | Primary Mechanism | Key Brain Nuclei Involved |

| Gastric Acid Secretion | Stimulation | Central; Vagal-dependent | Dorsal Motor Nucleus of the Vagus |

| Gastric Motility | Increased contractility (distal); Relaxation (proximal) | Central; Vagal-dependent | Dorsal Motor Nucleus of the Vagus |

| Intestinal Motility | Increased contractility; Modulation of MMC | Peripheral (Enteric Nervous System) & Central | N/A |

Energy Homeostasis and Metabolic Regulation Studies

Full-length Orexin A is a critical regulator of energy homeostasis, influencing the balance between energy intake and expenditure. frontiersin.orgmdpi.com Orexin neurons in the lateral hypothalamus act as sensors for peripheral metabolites and hormones like glucose and leptin, allowing them to modulate metabolic processes. nih.gov

The orexin system's role extends beyond stimulating food intake; it strongly promotes energy expenditure. wikipedia.org Central administration of Orexin A increases metabolic rate, body temperature, and physical activity. frontiersin.orgwikipedia.org Orexin deficiency is associated with reduced physical activity, hypometabolism, and increased susceptibility to obesity. mdpi.commdpi.com There is also evidence that orexins are important for the development and function of brown adipose tissue (BAT), a key site for thermogenesis. nih.gov Furthermore, the orexin system is involved in glucose homeostasis, with central orexin signaling helping to prevent hepatic insulin resistance. jst.go.jp

Exploration of Fragment’s Role in Arousal and Locomotor Activity

The role of full-length Orexin A in promoting arousal and locomotor activity is well-established and is considered one of its primary functions. nih.govwikipedia.org It plays a crucial part in orchestrating the electrophysiological and behavioral aspects of the sleep-wake cycle. nih.gov

Central administration of Orexin A potently increases wakefulness, arousal, and locomotor activity. nih.govnih.gov This effect is largely mediated by the activation of wake-promoting monoaminergic cell groups, especially the histaminergic neurons of the tuberomammillary nucleus (TMN) and the noradrenergic neurons of the locus coeruleus (LC). nih.govpnas.org The loss of orexin signaling is the primary cause of the sleep disorder narcolepsy, which is characterized by excessive daytime sleepiness and unstable transitions between wakefulness and sleep. wikipedia.org

In contrast, structure-activity relationship studies indicate that the N-terminal fragment (1-15) is not essential for the peptide's activity. nih.gov Research has demonstrated that only full-length Orexin A peptides exhibit the same activity as the native molecule. nih.gov This strongly suggests that the Orexin A (1-15) fragment, in isolation, would not be expected to have a significant or distinguishable role in arousal and locomotor activity compared to the full peptide.

Analytical Techniques and Methodologies for Orexin a 1 15 Free Acid Quantification in Research

The precise quantification and characterization of peptide fragments like Orexin (B13118510) A (1-15) (free acid) are crucial for understanding their physiological roles and potential as research tools. A variety of analytical techniques are employed to detect this specific fragment, characterize its properties, and assess its purity and stability. These methods range from antibody-based assays to sophisticated mass spectrometry and chromatographic techniques.

Future Directions and Emerging Research Avenues for Orexin a 1 15 Free Acid

Design of Novel Orexin (B13118510) Receptor Modulators Based on Fragment SAR

The design of novel orexin receptor modulators, including both agonists and antagonists, is heavily informed by Structure-Activity Relationship (SAR) studies of the endogenous orexin peptides. SAR involves systematically altering the structure of a compound—in this case, the Orexin A peptide—to determine which parts of the molecule are critical for its biological activity. A key technique in this field is the use of peptide fragments to identify the minimal components necessary for receptor binding and activation.

For Orexin A, truncation studies, which involve creating shortened versions of the peptide, have yielded critical insights. Research has consistently shown that the C-terminal region of Orexin A is essential for its agonist activity at both the Orexin 1 (OX1R) and Orexin 2 (OX2R) receptors. Conversely, the N-terminal fragment, which includes the Orexin A (1-15) sequence, appears to have little to no role in receptor activation. This finding is crucial for drug design, as it indicates that the N-terminal portion can be significantly modified or removed entirely in the design of smaller, non-peptide molecules that mimic the action of the essential C-terminal part.

This "fragment SAR" approach, which identifies both active and inactive regions of the native peptide, provides a roadmap for medicinal chemists. By focusing on the active C-terminal fragment's structure and conformation, researchers can design small-molecule drugs that are more stable, have better oral bioavailability, and can cross the blood-brain barrier more effectively than the full peptide. This strategy has been instrumental in the development of various orexin receptor antagonists, some of which have been approved for the treatment of insomnia. pnas.org Similarly, the quest for potent and selective agonists, which could be beneficial for conditions like narcolepsy, also relies on understanding the core structural requirements for receptor activation derived from these foundational SAR studies. pnas.orgnih.gov

Table 1: Summary of Orexin A Truncation and SAR Findings

| Orexin A Fragment | Receptor Activity | Significance in Drug Design |

|---|---|---|

| N-terminal (e.g., 1-13) | Reported to have no significant role in peptide activity. | Indicates this region can be omitted or replaced in small-molecule modulator design. |

| Central Domain (e.g., 15-19) | Deletion significantly reduces peptide activity. | Highlights the importance of the peptide's central structure for maintaining an active conformation. |

| C-terminal (e.g., 17-33) | Crucial for receptor binding and agonist activity. OXA(17-33) is the shortest known active peptide with selectivity for OX1R. | Serves as the primary template for designing small-molecule agonists and antagonists. |

Elucidating Additional Physiological Roles or Target Interactions

While the orexin system is famously associated with the regulation of sleep, wakefulness, and appetite, emerging research continues to uncover its involvement in a wide array of other physiological processes. Orexin neurons project extensively throughout the brain, allowing them to influence numerous functions beyond basic arousal and feeding behaviors.

Autonomic Nervous System Control: The orexin system plays a significant role in modulating the autonomic nervous system. Intracerebroventricular injection of orexins leads to increases in blood pressure and heart rate, effects that are mediated through the sympathetic nervous system. nih.gov This suggests a role for orexins in coordinating cardiovascular responses associated with arousal and stress.

Reward, Motivation, and Addiction: Orexin signaling is deeply implicated in reward-seeking behaviors and the pathophysiology of addiction. Orexin neurons are activated by cues associated with rewards, including food and drugs of abuse. The OX1R, in particular, has been identified as a key player in mediating the craving and relapse associated with various substances of abuse.

Cognition and Mood: Orexins also contribute to cognitive functions such as learning and memory. chemrxiv.org By promoting wakefulness and arousal, they indirectly facilitate attention and cognitive performance. There is also evidence suggesting that the orexin system interacts with brain regions involved in mood regulation and can influence emotional and stress-related responses. nih.gov

Other Emerging Roles: Research has also pointed to the involvement of the orexin system in other functions, including:

Pain modulation: Orexins can exert analgesic effects in certain contexts.

Neuroendocrine regulation: They influence the secretion of various hormones. nih.gov

Gastrointestinal function: Orexin receptors are found in the gut, suggesting a role in regulating digestive processes.

These diverse functions highlight the orexin system as a master integrator, coordinating complex behaviors and physiological states in response to both internal and external environmental cues. nih.gov

Development of Advanced Research Probes and Imaging Agents

To fully unravel the complex roles of the orexin system and its receptors, OX1R and OX2R, the development of sophisticated research tools is essential. These tools, including selective ligands, radiotracers, and fluorescent probes, allow scientists to dissect the specific functions of each receptor subtype and visualize their distribution and activity in real-time.

Selective Receptor Modulators: A significant achievement in the field has been the creation of subtype-selective orexin receptor antagonists. Compounds like SB-334867 were among the first designed to selectively block OX1R, enabling researchers to distinguish its functions from those of OX2R. pnas.orgnih.gov Conversely, the development of selective OX2R antagonists has been pursued for insomnia therapies. nih.gov Structure-based drug design, utilizing crystal structures of the receptors, has accelerated the discovery of highly potent and selective probes, such as the OX1R antagonist JH112. pnas.orgnih.gov These selective compounds are invaluable for pharmacological studies both in vitro and in vivo.

Radioligands and PET Imaging: Positron Emission Tomography (PET) is a powerful non-invasive imaging technique that can visualize and quantify receptors in the living brain. The development of PET radioligands for the orexin receptors has been a major goal, though it has proven challenging. nih.govdovepress.com An effective PET tracer would enable researchers to study receptor density in various neurological and psychiatric disorders and to measure receptor occupancy by therapeutic drugs. Several candidate radioligands labeled with carbon-11 (B1219553) or fluorine-18 (B77423) have been synthesized and evaluated, including derivatives of known antagonists like EMPA and suvorexant. nih.govnih.govnih.gov While many early candidates suffered from issues like low brain uptake or high non-specific binding, ongoing efforts continue to refine these molecules. nih.govacs.org The development of tracers like [18F]KD23 and [18F]KD10 represents a step forward in the quest for subtype-selective imaging of orexin receptors. chemrxiv.org

Genetically Encoded Fluorescent Sensors: A groundbreaking recent development is the creation of genetically encoded fluorescent sensors for orexin. One such sensor, named OxLight1, was engineered from the human OX2R and a green fluorescent protein. nih.gov This tool allows for the direct visualization of orexin release with high spatial and temporal resolution. Using OxLight1, researchers can observe orexin dynamics in living animals during specific behaviors, such as the transition from sleep to wakefulness or in response to stress, providing unprecedented insight into the real-time function of the orexin system. nih.gov

Table 2: Examples of Advanced Probes for Orexin System Research

| Probe Type | Example(s) | Primary Application |

|---|---|---|

| Selective OX1R Antagonist | SB-334867, JH112 | Pharmacological dissection of OX1R-specific functions (e.g., addiction, anxiety). pnas.orgnih.gov |

| Dual Receptor Antagonist | Suvorexant | Therapeutic for insomnia; research tool for studying the effects of blocking both OX1R and OX2R. pnas.org |

| PET Radioligand | [11C]CW4, [18F]Seltorexant, [18F]KD23 | In vivo imaging to quantify orexin receptor density and distribution in the brain. chemrxiv.orgnih.govnih.gov |

| Genetically Encoded Sensor | OxLight1 | Real-time imaging of endogenous orexin release in living organisms during specific behaviors. nih.gov |

Q & A

Q. How to reconcile discrepancies between in vitro binding affinity and in vivo efficacy of Orexin A (1-15)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.